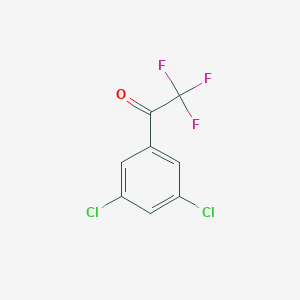

1-(3,5-Dichlorphenyl)-2,2,2-Trifluorethanon

Übersicht

Beschreibung

3',5'-Dichloro-2,2,2-trifluoroacetophenone, also known as 3',5'-Dichloro-2,2,2-trifluoroacetophenone, is a useful research compound. Its molecular formula is C8H3Cl2F3O and its molecular weight is 243.01 g/mol. The purity is usually 95%.

The exact mass of the compound 3',5'-Dichloro-2,2,2-trifluoroacetophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3',5'-Dichloro-2,2,2-trifluoroacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3',5'-Dichloro-2,2,2-trifluoroacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antileishmaniale Aktivität

Leishmaniose, verursacht durch Leishmania-Parasiten, die durch Sandmücken übertragen werden, betrifft Millionen von Menschen weltweit. Forscher haben das antileishmaniale Potenzial von Pyrazolderivaten untersucht, darunter 1-(3,5-Dichlorphenyl)-2,2,2-Trifluorethanon. In einer Studie zeigte Verbindung 13 eine überlegene antipromastigote Aktivität gegen klinische Isolate von Leishmania aethiopica, die Standardmedikamente wie Miltefosin und Amphotericin B Deoxycholat übertraf . Dies deutet auf sein Potenzial als Pharmakophor für die Entwicklung sicherer und effektiver Antileishmanienmittel hin.

Antimalarielle Eigenschaften

Malaria, verursacht durch Plasmodium-Stämme, die durch Mücken übertragen werden, ist nach wie vor ein globales Gesundheitsproblem. Die gleiche Studie ergab, dass die Verbindungen 14 und 15 signifikante Hemmeffekte gegen Plasmodium berghei zeigten, mit einer Unterdrückung von 70,2 % bzw. 90,4 % . Diese Ergebnisse unterstreichen das Versprechen von This compound als Kandidat für die Entwicklung von Antimalariamitteln.

Tuberkulose-Forschung

Obwohl nicht direkt mit der Verbindung zusammenhängend, ist es erwähnenswert, dass ähnliche Derivate auf ihre Auswirkungen auf die Energetik von Mycobacterium tuberculosis untersucht wurden . Weitere Erforschung des Potenzials dieser Verbindung in der Tuberkulosebehandlung könnte wertvoll sein.

Agrochemische Anwendungen

Trifluormethylierte Verbindungen finden häufig Anwendung in Agrochemikalien. Obwohl spezifische Studien zu dieser Verbindung rar sind, können ihre Strukturmotive neue Pestizid- oder Herbizidentwicklungen inspirieren.

Zusammenfassend lässt sich sagen, dass This compound vielversprechend in verschiedenen Bereichen ist, von der Behandlung tropischer Krankheiten bis hin zur Materialwissenschaft. Forscher erforschen weiterhin sein Potenzial, und seine einzigartigen Eigenschaften machen es zu einem faszinierenden Thema für weitere Untersuchungen. 🌟

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with proteins such asCyclin-A2 and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation, and their interaction with the compound could potentially influence cell proliferation and growth.

Pharmacokinetics

Similar compounds have been found to exhibit varying degrees of absorption and distribution within the body . The metabolism and excretion of these compounds can also vary, potentially influencing their bioavailability and overall effect.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Furthermore, the compound’s action can also be influenced by its concentration and the duration of exposure.

Biologische Aktivität

3',5'-Dichloro-2,2,2-trifluoroacetophenone (CAS Number: 130336-16-2) is a chemical compound notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This article provides a comprehensive overview of its biological activity, synthesis processes, and relevant case studies.

- Molecular Formula : C₈H₃Cl₂F₃O

- Molecular Weight : 243.01 g/mol

- Structural Features : Contains two chlorine atoms and three fluorine atoms attached to the acetophenone framework.

Synthesis

The synthesis of 3',5'-Dichloro-2,2,2-trifluoroacetophenone typically involves several key reactions:

- Grignard Reaction : The compound can be synthesized from 1-bromo-3,5-dichlorobenzene and trifluoroacetic acid methyl ester in the presence of a Grignard reagent under controlled temperatures.

- Reaction Conditions : The synthesis often requires low temperatures (-10°C to -78°C) to ensure high yield and purity .

Synthesis Methodology Table

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 1-bromo-3,5-dichlorobenzene + Grignard reagent | 20 - 25°C for 1.75 h | 75.7% |

| 2 | Trifluoroacetic acid methyl ester | -10 - 20°C for 0.2 h | N/A |

| 3 | Hydrogen chloride in THF/water | -10 - 0°C for 0.5 h | N/A |

The biological activity of 3',5'-Dichloro-2,2,2-trifluoroacetophenone primarily involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme's conformation, which may affect various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : It has been studied for its potential antimicrobial and antifungal activities.

- Enzyme Inhibition : The compound can act as an electrophile, interacting with nucleophilic sites on biomolecules, leading to enzyme inhibition or disruption of cellular processes .

- Pharmaceutical Applications : It serves as an intermediate in synthesizing pharmaceutical compounds and agrochemicals .

Case Studies

- Antimicrobial Studies : A study evaluated the antimicrobial properties of derivatives of trifluoroacetophenones, including 3',5'-Dichloro-2,2,2-trifluoroacetophenone. Results indicated significant inhibition against various bacterial strains .

- Enzyme Interaction Studies : Research demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in treating metabolic disorders.

Eigenschaften

IUPAC Name |

1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZDSQRPDUCSOQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374230 | |

| Record name | 3',5'-Dichloro-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130336-16-2 | |

| Record name | 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130336-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130336162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',5'-Dichloro-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.200.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the process described in the research paper regarding 3',5'-Dichloro-2,2,2-trifluoroacetophenone?

A1: The research paper [] outlines a novel process for synthesizing 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone, also known as 3',5'-Dichloro-2,2,2-trifluoroacetophenone. This method focuses on a multi-step reaction involving the chlorination and subsequent reaction with trichloroacetic acid in the presence of sulfuric acid. The significance lies in the potential for a more efficient and scalable production of this compound, which could be valuable for various research applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.